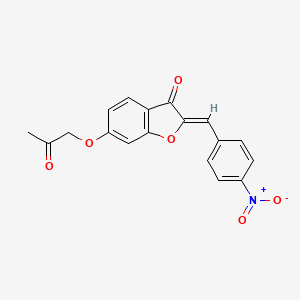

(Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H13NO6 and its molecular weight is 339.303. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

- Molecular Formula : C18H13NO6

- Molecular Weight : 339.303 g/mol

- IUPAC Name : (2Z)-2-[(4-nitrophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one

The compound is characterized by its benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Antibacterial Activity

Research has indicated that derivatives of benzofuran compounds exhibit antibacterial properties. A study on related compounds demonstrated that modifications in the nitro group significantly influence their antibacterial efficacy. For instance, substituents on the benzofuran ring can enhance activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticancer Properties

Benzofuran derivatives are also recognized for their potential anticancer activities. The presence of the nitro group in this compound could enhance its ability to induce apoptosis in cancer cells. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .

The proposed mechanism of action for the anticancer activity involves the induction of oxidative stress and disruption of cellular signaling pathways that regulate apoptosis. The nitro group may contribute to the generation of reactive oxygen species (ROS), leading to increased cell death in malignant cells .

Case Studies

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy of benzofuran derivatives.

- Method : Synthesis of various derivatives followed by testing against bacterial strains.

- Findings : Certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a potential for therapeutic applications.

-

Anticancer Activity Assessment :

- Objective : To investigate the cytotoxic effects of this compound on cancer cell lines.

- Method : Cell viability assays were conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

- Findings : The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H13NO6 |

| Molecular Weight | 339.303 g/mol |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Mechanism of Action | Induction of oxidative stress |

科学研究应用

Anti-inflammatory Properties

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For example, compounds related to the benzofuran structure have been shown to inhibit tumor necrosis factor (TNF) and interleukin levels, which are critical in inflammatory responses. The compound has demonstrated the ability to suppress NF-κB activity in macrophage cells, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Studies have assessed the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have shown that (Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one induces apoptosis in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines in a dose-dependent manner. This suggests its potential for development as an anticancer therapeutic .

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have been well-documented. This specific compound is expected to exhibit similar effects due to its structural characteristics. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies .

Study on Anti-inflammatory Activity

- Objective : Evaluate the anti-inflammatory efficacy of the compound.

- Method : In vitro assays measuring TNF and interleukin levels.

- Findings : Significant reduction in inflammatory markers was observed, supporting its use in managing chronic inflammatory diseases.

Anticancer Activity Assessment

- Objective : Investigate cytotoxic effects on cancer cell lines.

- Method : Cell viability assays on MCF-7 and HT-29 cells.

- Findings : The compound showed a notable reduction in cell viability, indicating potential as an anticancer agent.

Antibacterial Activity Study

- Objective : Assess antibacterial efficacy against various bacterial strains.

- Method : Synthesis of derivatives followed by testing against Staphylococcus aureus and Escherichia coli.

- Findings : Certain derivatives exhibited significant inhibition against tested bacteria, suggesting therapeutic applications in infection control.

化学反应分析

Key Structural Features:

| Functional Group | Role in Reactivity |

|---|---|

| 4-Nitrobenzylidene | Electron-deficient double bond (C=CH), susceptible to nucleophilic addition or cycloaddition. |

| 2-Oxopropoxy | Acetone-derived ketone; undergoes hydrolysis, nucleophilic substitution, or acylation. |

| Benzofuran Core | Aromatic system with conjugated π-electrons; participates in electrophilic substitution. |

2.1. Nitrobenzylidene Double Bond

The α,β-unsaturated ketone system (C=CH–NO₂) undergoes Michael addition with nucleophiles (e.g., amines, thiols). For example:

-

Reaction with hydrazine derivatives forms pyrazole or triazole hybrids via cyclocondensation .

-

Cycloaddition with dienes (Diels-Alder) generates polycyclic frameworks, though this requires elevated temperatures (~120°C) .

Experimental Data:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine addition | EtOH, HCl, reflux (2 h) | Hydrazone derivative | 85–90% | |

| Diels-Alder | DCB, AlCl₃, 120°C (16 h) | Fused bicyclic adduct | 64–76% |

2.2. 2-Oxopropoxy Group

The ketone in the 2-oxopropoxy chain participates in:

-

Hydrolysis : Acidic or basic conditions cleave the ketone to carboxylic acid (e.g., with H₂SO₄/EtOH).

-

Nucleophilic substitution : Reacts with amines (e.g., hydrazines) to form Schiff bases .

Example Reaction:

(Z)-Compound+RNH2THF, Et3NSchiff base derivative

Yield: 53–80% under optimized conditions .

2.3. Benzofuran Core

Electrophilic substitution occurs at the C5 position (para to the oxygen atom):

-

Nitration : Introduces additional nitro groups using HNO₃/H₂SO₄.

-

Halogenation : Bromine or iodine in acetic acid yields 5-halogenated derivatives .

Mechanistic Insights and Challenges

-

Regioselectivity : The 4-nitro group directs nucleophilic attack to the β-carbon of the benzylidene moiety .

-

Steric hindrance : The 2-oxopropoxy group limits reactivity at the C6 position, favoring C5 modifications.

Stability and Degradation

The compound is stable under ambient conditions but degrades under:

属性

IUPAC Name |

(2Z)-2-[(4-nitrophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO6/c1-11(20)10-24-14-6-7-15-16(9-14)25-17(18(15)21)8-12-2-4-13(5-3-12)19(22)23/h2-9H,10H2,1H3/b17-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREFAQXXUNCKAF-IUXPMGMMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。